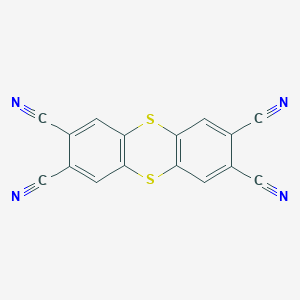
Thianthrene-2,3,7,8-tetracarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thianthrene-2,3,7,8-tetracarbonitrile is a sulfur-containing heterocyclic compound with the molecular formula C16H4N4S2. It is characterized by a dibenzo-fused 1,4-dithiine ring structure, where two sulfur atoms are embedded diagonally. This compound is known for its unique electrochemical properties and has garnered interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thianthrene-2,3,7,8-tetracarbonitrile can be synthesized through several methods. One common approach involves the use of arenethiols as starting materials, which are reacted with fuming sulfuric acid and reductants such as zinc or tin(II) chloride. Another method employs sulfur dichloride and Lewis acids like aluminum chloride to directly synthesize thianthrene derivatives from unfunctionalized aromatic substrates .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalytic amounts of trifluoromethanesulfonic acid (TfOH) has been shown to be advantageous for the efficient creation of novel π-extended thianthrenes .
Chemical Reactions Analysis
Types of Reactions: Thianthrene-2,3,7,8-tetracarbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. The redox behavior of thianthrene is particularly notable, as it can reversibly transform between bent and planar structures in its neutral and radical cation states, respectively .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic aromatic substitution reactions typically involve bases like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield sulfoxides or sulfones, while reduction reactions may produce thianthrene derivatives with varying degrees of saturation .
Scientific Research Applications
Thianthrene-2,3,7,8-tetracarbonitrile has a wide range of applications in scientific research:
Biology: Its unique electrochemical properties make it a valuable tool in bioelectrochemical studies.
Medicine: Research is ongoing into its potential use in drug development and as a component in therapeutic agents.
Mechanism of Action
The mechanism by which thianthrene-2,3,7,8-tetracarbonitrile exerts its effects is primarily related to its redox behavior and electron-donating properties. The compound’s ability to undergo reversible structural changes between bent and planar forms allows it to participate in various electron transfer processes. These properties are exploited in the design of novel organic materials and in the study of molecular targets and pathways involved in redox reactions .
Comparison with Similar Compounds
Thianthrene-2,3,7,8-tetracarbonitrile can be compared with other sulfur-containing heterocyclic compounds, such as:
Thianthrene: A simpler analog with similar redox properties.
Dibenzothiophene: Another sulfur-containing heterocycle with distinct structural and electronic characteristics.
Benzodithiine: A related compound with a different arrangement of sulfur atoms within the ring structure.
This compound stands out due to its unique combination of electrochemical properties and structural versatility, making it a valuable compound in various fields of research and application.
Properties
Molecular Formula |
C16H4N4S2 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
thianthrene-2,3,7,8-tetracarbonitrile |
InChI |
InChI=1S/C16H4N4S2/c17-5-9-1-13-14(2-10(9)6-18)22-16-4-12(8-20)11(7-19)3-15(16)21-13/h1-4H |
InChI Key |
RNQUUTCRMPGYTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC2=C1SC3=C(S2)C=C(C(=C3)C#N)C#N)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


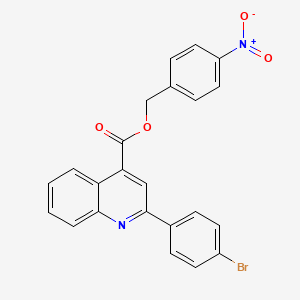
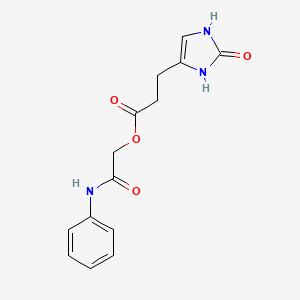
![2-hydroxy-N'-{(E)-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}acetohydrazide](/img/structure/B10876007.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10876008.png)
![4-(4-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B10876021.png)
![4-[(2-methoxyphenyl)amino]-2H-chromen-2-one](/img/structure/B10876022.png)

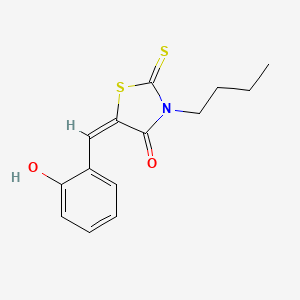
![4-(4-bromophenyl)-5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B10876044.png)
![(E)-N-{[8,9-dimethyl-7-(pyridin-4-ylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methoxy}-1-(4-methoxyphenyl)methanimine](/img/structure/B10876052.png)
![2-[8,9-Dimethyl-2-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]-1,3-benzothiazole](/img/structure/B10876062.png)
![2-(4-bromophenyl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B10876068.png)
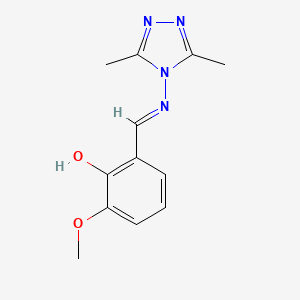
![2-(2,4-Dichlorophenyl)-8,9-dimethyl-7-(4-pyridylmethyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10876075.png)
